(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone
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Overview
Description
The compound (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that this compound might also target similar proteins or enzymes.
Mode of Action
The fluorobenzyl group might play a crucial role in this interaction, as fluorinated compounds are often used in drug design for their unique properties, such as increased stability and altered electronic properties .
Biochemical Pathways
Based on the potential target mentioned above, it’s plausible that the compound could affect pathways related to the function of the lmptr1 protein .
Pharmacokinetics
The compound’s molecular weight, physical properties, and chemical structure, such as its fluorobenzyl group and pyrazole ring, could influence its pharmacokinetic properties .
Result of Action
Based on the potential target and mode of action, it’s plausible that the compound could have effects at the molecular and cellular levels, potentially altering the function of the target protein or enzyme .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The compound’s fluorobenzyl group could increase its stability, while its interactions with other molecules could be influenced by the specific conditions of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone.
Attachment of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a phenolic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- (3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone
- (3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone
- (3-{2-[(4-bromobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone
Uniqueness
The uniqueness of (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c22-16-9-7-15(8-10-16)14-27-19-5-2-1-4-17(19)18-11-12-24(23-18)21(25)20-6-3-13-26-20/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZSWDFDYZUQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=CO3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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